molecular formula C19H21NO4 B2587523 2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid CAS No. 304892-74-8

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid

Cat. No. B2587523
CAS RN: 304892-74-8
M. Wt: 327.38
InChI Key: KLZLLEJYZREVKV-UHFFFAOYSA-N
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Description

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid, commonly known as BPA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Crystallography and Magnetism

2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid, due to its structural characteristics, may have applications in crystallography and magnetism. Research on similar compounds, such as 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, shows that these types of molecules can form specific crystal structures and demonstrate interesting magnetic properties, such as antiferromagnetic behavior at lower temperatures (Baskett & Lahti, 2005).

Pharmaceutical Solubility Studies

Compounds like this compound can be studied for their solubility characteristics in various solvents. This is critical in pharmaceutical research for determining the best way to deliver a drug. Studies have been done on similar compounds, such as 2-acetoxy benzoic acid, to measure and predict solubilities in different solvents (Hahnenkamp, Graubner, & Gmehling, 2010).

Asymmetric Hydrogenation Catalysts

Research into the asymmetric hydrogenation of functionalized alkenes has used similar compounds to this compound. Such research is vital for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Enantioselective Synthesis

In the realm of organic synthesis, the enantioselective synthesis of various compounds, including amino acids and their derivatives, often involves compounds similar to this compound. Such processes are crucial for producing specific enantiomers of a compound, which can have different biological activities (Arvanitis et al., 1998).

Deprotection Methods in Organic Synthesis

In organic synthesis, particularly in peptide synthesis, the removal of protecting groups like tert-butyloxycarbonyl is crucial. Research into improving the selectivity of such processes often involves benzoic acid derivatives, which can serve as models for studying these reactions (Bodanszky & Bodanszky, 2009).

properties

IUPAC Name

2-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)14-9-5-7-11-16(14)24-12-17(21)20-15-10-6-4-8-13(15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZLLEJYZREVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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